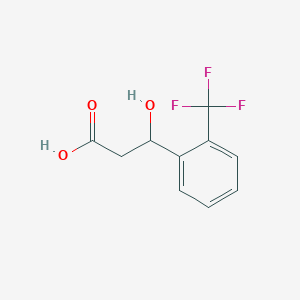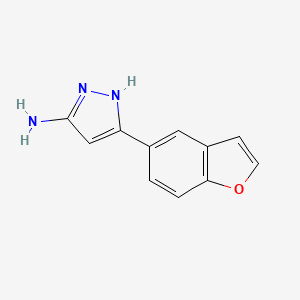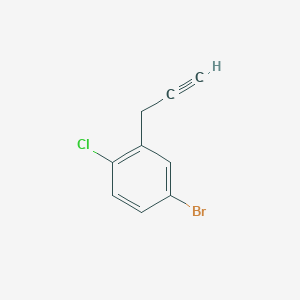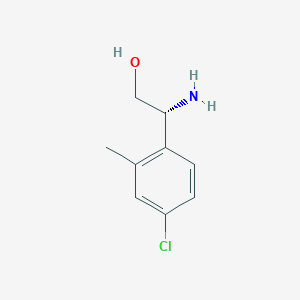
1-Bromo-4-(1-isocyanatocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1-isocyanatocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropyl group bearing an isocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the Curtius rearrangement of the corresponding azides derived from bromophenylcyclopropane carboxylic acids . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by the introduction of the isocyanate group through well-established chemical processes. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles to form urea derivatives.
Radical Reactions: The compound can participate in radical reactions, leading to ring closures or other transformations.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Addition: Nucleophiles such as amines or alcohols under mild conditions.
Radical Reactions: Radical initiators like tributyltin hydride or tris(trimethylsilyl)silane.
Major Products:
Substituted Benzene Derivatives: Products from electrophilic aromatic substitution.
Urea Derivatives: Products from nucleophilic addition to the isocyanate group.
Cyclized Products: Products from radical-induced ring closures.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of polymerizable electrolyte additives for lithium-ion batteries.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1-isocyanatocyclopropyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea derivatives. The bromine atom on the benzene ring can undergo substitution reactions, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(isocyanatomethyl)benzene: Similar structure but with a different position of the isocyanate group.
1-Bromo-4-isopropylbenzene: Lacks the isocyanate group, making it less reactive in certain types of reactions.
1-Bromo-4-cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: 1-Bromo-4-(1-isocyanatocyclopropyl)benzene is unique due to the presence of both a bromine atom and an isocyanate group on the benzene ring, providing a versatile platform for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
1-bromo-4-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-8(2-4-9)10(5-6-10)12-7-13/h1-4H,5-6H2 |
InChI-Schlüssel |
NODOFCHPQWSYQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(C=C2)Br)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



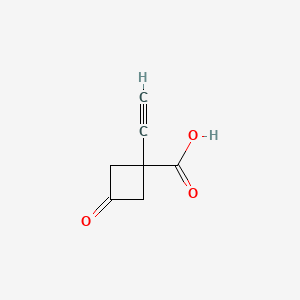
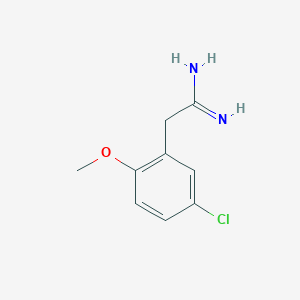

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)


